3-(Benzyloxy)-4-bromopicolinaldehyde
Description
3-(Benzyloxy)-4-bromopicolinaldehyde is a heteroaromatic aldehyde featuring a pyridine core substituted with a benzyloxy group at position 3, a bromine atom at position 4, and an aldehyde functional group at position 2. This compound is of significant interest in organic synthesis due to its reactive aldehyde moiety and halogen substituent, which facilitate applications in cross-coupling reactions, nucleophilic additions, and as a precursor for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C13H10BrNO2 |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
4-bromo-3-phenylmethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H10BrNO2/c14-11-6-7-15-12(8-16)13(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
MAVMBTVSQOJDEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 3-(phenylmethoxy)-2-pyridinecarboxaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Another approach involves the protection of the hydroxyl group in 3-hydroxy-2-pyridinecarboxaldehyde with a phenylmethoxy group, followed by bromination at the 4th position using NBS. The reaction conditions include the use of a base such as sodium hydride and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 4-azido-3-(phenylmethoxy)-2-pyridinecarboxaldehyde or 4-thiocyanato-3-(phenylmethoxy)-2-pyridinecarboxaldehyde.
Oxidation: Formation of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid.
Reduction: Formation of 4-Bromo-3-(phenylmethoxy)-2-pyridinemethanol.
Scientific Research Applications
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the phenylmethoxy group can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(Benzyloxy)-4-bromopicolinaldehyde with structurally related compounds from the evidence:
| Compound Name | CAS No. | Molecular Formula | Functional Groups | Key Substituents | Core Structure |
|---|---|---|---|---|---|
| This compound | Not provided | C₁₃H₁₀BrNO₂ (inferred) | Aldehyde, Benzyloxy, Bromine | Br (C4), BnO (C3), CHO (C2) | Pyridine |
| (3-(Benzyloxy)phenyl)boronic acid | 156682-54-1 | C₁₃H₁₃BO₃ | Boronic Acid, Benzyloxy | BnO (C3), B(OH)₂ (C1) | Benzene |
| 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid | 321596-54-7 | C₁₄H₁₂BrNO₄ | Carboxylic Acid, Benzyloxy, Bromine, Methoxy | Br (C6), BnO (C3), COOH (C2), OMe (C4) | Pyridine |
Key Observations:
- Functional Group Diversity : Unlike boronic acid or carboxylic acid derivatives, the aldehyde group in this compound enhances its electrophilicity, making it suitable for condensation or nucleophilic addition reactions .
- Substituent Positioning : The bromine at position 4 in the target compound contrasts with the bromine at position 6 in 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid. This positional difference may influence regioselectivity in further reactions, such as Suzuki couplings .
- Core Structure: The pyridine core (vs.
Cross-Coupling Potential
- The bromine atom in this compound could participate in palladium-catalyzed reactions (e.g., Suzuki-Miyaura), similar to (3-(Benzyloxy)phenyl)boronic acid, which is used in synthesizing biphenyl derivatives under Pd(PPh₃)₄ catalysis . However, the aldehyde group may require protection (e.g., as an acetal) to prevent side reactions during such processes.
- In contrast, 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid’s carboxylic acid group limits its use in cross-coupling but makes it a valuable intermediate for amide or ester formation in drug synthesis .
Notes:
- The higher molecular weight of 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid correlates with its lower solubility in water compared to the boronic acid analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
